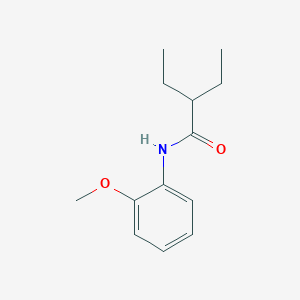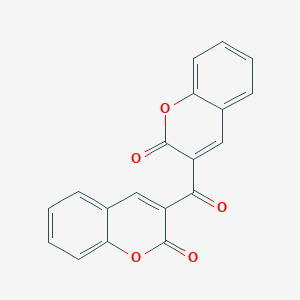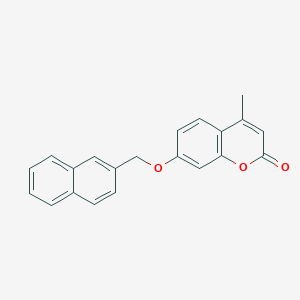![molecular formula C15H16N4O3 B5753803 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Specifically, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and herbicidal properties. In animal studies, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In plant studies, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to inhibit the growth of various weeds, making it a potential alternative to traditional herbicides.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of using 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate, including the development of new therapeutic agents for the treatment of various diseases, the optimization of herbicidal properties for agricultural applications, and the synthesis of new materials for use in various industries. Additionally, further studies are needed to fully understand the mechanism of action of 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate and its potential side effects.
Synthesis Methods
2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate can be synthesized by a variety of methods, including the reaction of 2-aminophenol with acetic anhydride and methylamine, followed by the reaction with cyanuric chloride. Another method involves the reaction of 2-aminophenol with acetic anhydride and methylamine, followed by the reaction with 2-chloro-4,6-dimethyl-1,3,5-triazine. Both methods result in the formation of 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate as a final product.
Scientific Research Applications
2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In agriculture, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In materials science, 2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate has been used as a precursor in the synthesis of various materials, including metal-organic frameworks and nanomaterials.
properties
IUPAC Name |
[2-[4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-16-14(18-15(17-9)19(4)10(2)20)12-7-5-6-8-13(12)22-11(3)21/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPSOQBRNCEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C)C(=O)C)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-[Acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)




![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
